Core Properties of H-Tyr-Ala-Lys-Arg-OH
Core Properties of H-Tyr-Ala-Lys-Arg-OH
An In-depth Technical Guide to the Properties of H-Tyr-Ala-Lys-Arg-OH
Disclaimer: The tetrapeptide H-Tyr-Ala-Lys-Arg-OH is not extensively characterized in publicly available scientific literature. Therefore, this guide is based on theoretical calculations of its physicochemical properties, inferences of potential biological activity based on its constituent amino acid motifs, and established, generalized protocols for its synthesis and analysis.
The fundamental properties of a peptide are dictated by its amino acid composition and sequence. H-Tyr-Ala-Lys-Arg-OH is a tetrapeptide composed of Tyrosine (Tyr, Y), Alanine (Ala, A), Lysine (Lys, K), and Arginine (Arg, R). The sequence dictates a specific arrangement with a free amine group (H-) at the N-terminal Tyrosine and a free carboxyl group (-OH) at the C-terminal Arginine.
Physicochemical Characteristics
The physicochemical properties are calculated based on the peptide's sequence. These values are essential for designing experiments, including synthesis, purification, and in vitro assays.
| Property | Value | Source / Method |
| Full Name | L-Tyrosyl-L-alanyl-L-lysyl-L-arginine | IUPAC Nomenclature |
| Amino Acid Sequence | Tyr-Ala-Lys-Arg (YAKA) | Standard peptide representation |
| Molecular Formula | C₂₄H₄₁N₉O₆ | Calculated from the sum of atomic constituents of the amino acid residues (C₃H₅NO for Ala, C₆H₁₂N₄O for Arg, C₆H₁₂N₂O for Lys, C₉H₉NO₂ for Tyr) |
| Average Molecular Weight | 551.65 g/mol | Calculated using average isotopic masses of the constituent amino acids, accounting for the loss of three water molecules during peptide bond formation.[1] |
| Monoisotopic Mass | 551.3153 Da | Calculated using the mass of the most abundant isotopes of the constituent atoms. |
| Theoretical pI | 11.23 | Predicted using computational tools (e.g., ExPASy Compute pI/Mw), which average the pKa values of ionizable groups.[2][3][4] |
| Charge at pH 7.0 | +2 | Calculated based on the pKa of the N-terminus (~9.7), C-terminus (~2.3), and the side chains of Lys (~10.5) and Arg (~12.5).[5] |
| Key Residue Properties | Aromatic (Tyr), Aliphatic (Ala), Basic (Lys, Arg) | Based on the classification of amino acid side chains.[6][7][8] |
Inferred Biological Activity and Significance
While no specific biological function has been documented for H-Tyr-Ala-Lys-Arg-OH, its sequence contains motifs that suggest potential activities.
Potential Opioid Receptor Interaction
The presence of a Tyrosine residue at the N-terminus is a critical pharmacophore for many endogenous opioid peptides, such as enkephalins (Tyr-Gly-Gly-Phe-Met/Leu) and endomorphins.[9][10] This "address" sequence is essential for binding to opioid receptors (mu, delta, kappa). It is plausible that H-Tyr-Ala-Lys-Arg-OH could act as a ligand for these G-protein coupled receptors (GPCRs), potentially eliciting agonistic or antagonistic effects. Further research, such as competitive binding assays, would be required to validate this hypothesis.
Caption: Hypothetical signaling of H-Tyr-Ala-Lys-Arg-OH via an inhibitory G-protein coupled receptor.
Protease Cleavage Site Motif
The internal Lysine-Arginine (K-R) sequence is a well-recognized cleavage site for certain proprotein convertases, a family of serine proteases. For instance, furin, a key enzyme in the constitutive secretory pathway, often recognizes and cleaves at the C-terminal side of basic amino acid pairs like Lys-Arg or Arg-Arg.[11] This suggests that if H-Tyr-Ala-Lys-Arg-OH were part of a larger precursor protein, it could be processed at the Lys-Arg junction to release the Tyr-Ala-Lys fragment.
Experimental Protocols
The synthesis and characterization of H-Tyr-Ala-Lys-Arg-OH would follow standard procedures in peptide chemistry. The most common approach is Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Synthesis via Fmoc Solid-Phase Peptide Synthesis (SPPS)
SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[12][13]
Materials:
-
Resin: Rink Amide resin (for a C-terminal amide) or 2-chlorotrityl chloride resin (for a C-terminal carboxylic acid). For H-Tyr-Ala-Lys-Arg-OH, a pre-loaded Fmoc-Arg(Pbf)-Wang resin would be ideal.
-
Protected Amino Acids: Fmoc-Arg(Pbf)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Ala-OH, Fmoc-Tyr(tBu)-OH.
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
-
Deprotection Reagent: 20% (v/v) piperidine in DMF.
-
Coupling Reagents: HCTU (or HATU/HBTU) and N,N-Diisopropylethylamine (DIPEA).
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.
Methodology:
-
Resin Preparation: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal of the resin-bound amino acid by treating with 20% piperidine in DMF for 5-10 minutes. Repeat once. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Activate the next Fmoc-protected amino acid (e.g., Fmoc-Lys(Boc)-OH) by dissolving it with a coupling reagent (e.g., HCTU) and a base (DIPEA) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Ala, then Tyr).
-
Final Deprotection: Once the full sequence is assembled, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Global Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups (Pbf, Boc, tBu).
-
Precipitation and Recovery: Precipitate the crude peptide from the cleavage solution using cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
Caption: Standard workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Purification by Reverse-Phase HPLC
The crude peptide requires purification to remove truncated sequences and byproducts from synthesis.
Protocol:
-
Solubilization: Dissolve the crude peptide in a minimal amount of a suitable solvent, typically a mixture of water and acetonitrile (ACN) with 0.1% TFA.
-
Instrumentation: Use a preparative or semi-preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system equipped with a C18 column.
-
Mobile Phases:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in ACN.
-
-
Gradient Elution: Elute the peptide from the column using a linear gradient of increasing Solvent B concentration (e.g., 5% to 65% Solvent B over 30 minutes).
-
Detection & Fractionation: Monitor the column eluent at 220 nm and 280 nm (for the tyrosine residue). Collect fractions corresponding to the major peak.
-
Lyophilization: Pool the pure fractions and freeze-dry to obtain the purified peptide as a white, fluffy powder.
Characterization by MALDI-TOF Mass Spectrometry
The identity of the purified peptide is confirmed by verifying its molecular mass.
Protocol:
-
Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (HCCA), in a 50:50 ACN:water solution with 0.1% TFA.
-
Sample Spotting: On a MALDI target plate, spot 1 µL of the matrix solution. To this spot, add 1 µL of the purified peptide solution (approx. 1 pmol/µL). Allow the spot to air dry completely (co-crystallization).[14]
-
Data Acquisition: Load the target plate into the MALDI-TOF mass spectrometer. Acquire the mass spectrum in positive ion reflectron mode.
-
Analysis: The resulting spectrum should show a major peak corresponding to the monoisotopic mass of the protonated peptide ([M+H]⁺), which for H-Tyr-Ala-Lys-Arg-OH is approximately 552.32 Da.
References
- 1. Amino Acid Structure | Amino Acid Abbreviations | Molecular Weight [worldwide.promega.com]
- 2. Expasy - Compute pI/Mw tool [web.expasy.org]
- 3. foodsciencetoolbox.com [foodsciencetoolbox.com]
- 4. academic.oup.com [academic.oup.com]
- 5. bachem.com [bachem.com]
- 6. Amino acid - Wikipedia [en.wikipedia.org]
- 7. Amino Acids: Functions, Structure and Types | Technology Networks [technologynetworks.com]
- 8. 氨基酸参照表 [sigmaaldrich.com]
- 9. The life and times of endogenous opioid peptides: Updated understanding of synthesis, spatiotemporal dynamics, and the clinical impact in alcohol use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Endogenous Opioid Peptides and Alternatively Spliced Mu Opioid Receptor Seven Transmembrane Carboxyl-Terminal Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Arg-X-Lys/Arg-Arg motif as a signal for precursor cleavage catalyzed by furin within the constitutive secretory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bachem.com [bachem.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. manoa.hawaii.edu [manoa.hawaii.edu]
